The compound 2-[[(E)-2-Phenylethenyl]sulfonylamino]-N-[4-[(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl]propanamide is a complex organic molecule with the molecular formula and a molecular weight of approximately 459.56 g/mol. This compound is notable for its potential applications in medicinal chemistry and biological research.
The information regarding the compound is primarily sourced from databases such as PubChem, which provides detailed chemical information including structural data, molecular properties, and synthesis methods. The compound is available for purchase from various chemical suppliers, indicating its relevance in research settings.
This compound falls under the category of sulfonamide derivatives and contains multiple functional groups including an amide, a sulfonamide, and a vinyl group. Its structure suggests potential biological activity, particularly in the context of drug development.
The synthesis of this compound likely involves several key steps typical of organic synthesis involving functional group transformations and coupling reactions. While specific synthetic routes for this exact compound are not detailed in the available literature, similar compounds often utilize:
The synthesis would require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Analytical techniques like NMR (Nuclear Magnetic Resonance) spectroscopy and HPLC (High-Performance Liquid Chromatography) would be essential for monitoring the progress of the synthesis and verifying the purity of the final product.
The compound's structure can be represented using various chemical notation systems:
InChI=1S/C23H29N3O5S/c1-17(2)22(25-32(29,30)15-14-18-8-6-5-7-9-18)23(28)26(3)16-21(27)24-19-10-12-20(31-4)13-11-19/h5-15,17,22,25H,16H2,1-4H3,(H,24,27)/b15-14+
CC(C)C(C(=O)N(C)CC(=O)NC1=CC=C(C=C1)OC)NS(=O)(=O)C=CC2=CC=CC=C2
These representations provide insight into the spatial arrangement of atoms within the molecule.
The compound exhibits a complex three-dimensional structure that influences its reactivity and interactions with biological targets. The presence of multiple rings and functional groups suggests a rich chemistry that could be explored for various applications.
The reactivity profile of this compound can include:
Understanding these reactions requires knowledge of reaction mechanisms and kinetics. For instance, nucleophilic substitution reactions involving sulfonamides typically follow first-order kinetics with respect to the substrate.
The mechanism by which this compound exerts its biological effects is hypothesized to involve:
Experimental studies would be necessary to elucidate its precise mechanism of action, often involving assays that measure biological activity in vitro and in vivo.
The physical properties include:
Key chemical properties include:
Relevant data from studies would provide insights into these properties, influencing storage and handling protocols.
This compound has potential applications in:
The diverse functional groups present in this compound make it a promising candidate for further research into therapeutic applications.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: